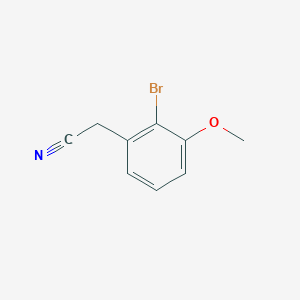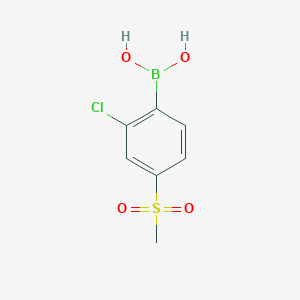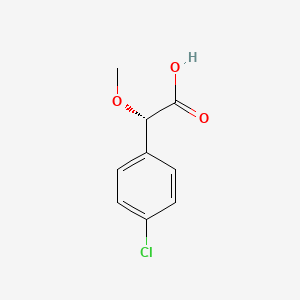
2-(2-Bromo-3-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of acetonitrile, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile typically involves the bromination of 3-methoxyacetophenone followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromoacetophenone is then subjected to a cyanation reaction using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Sodium amide (NaNH2) in liquid ammonia or sodium ethoxide (NaOEt) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: 2-(2-Amino-3-methoxyphenyl)acetonitrile, 2-(2-Thio-3-methoxyphenyl)acetonitrile.
Reduction: 2-(2-Bromo-3-methoxyphenyl)ethylamine.
Oxidation: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile, 2-(2-Bromo-3-oxo-phenyl)acetonitrile.
Applications De Recherche Scientifique
2-(2-Bromo-3-methoxyphenyl)acetonitrile has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal chemistry: It is used in the development of new drug candidates, particularly those targeting neurological and inflammatory diseases.
Material science: It is utilized in the preparation of advanced materials, such as liquid crystals and polymers.
Biological studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-2-methoxyphenyl)acetonitrile
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-(2-Bromo-6-methoxyphenyl)acetonitrile
Uniqueness
2-(2-Bromo-3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the nitrile group further enhances its versatility in various chemical transformations and applications.
Propriétés
Numéro CAS |
128828-87-5 |
|---|---|
Formule moléculaire |
C9H8BrNO |
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-(2-bromo-3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 |
Clé InChI |
VFPUUTVNFLDGGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)



![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)

![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)
